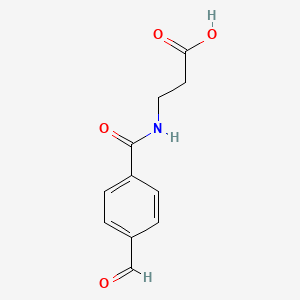
3-(4-Formylbenzamido)propanoic acid
Cat. No. B3096261
Key on ui cas rn:
127560-07-0
M. Wt: 221.21 g/mol
InChI Key: QVMAPISVIMTMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06503949B1
Procedure details


To the above resin bound Fmoc β-alanine was added 500 μL of a 20% solution of piperidine in DMF. After 30 min of shaking, the resin was drained and washed with 1 mL DMF containing 1-hydroxybenzotriazole (50 mg/mL) and DMF (2×1 mL). Then 200 μmol 4-formylbenzoic acid (30 mg) and 200 μmol HOBt (31 mg) dissolved in DMF (500 μL) were added to the resin followed by 200 μmol diisopropyl carbodiimide (DIC, 25.2 mg) dissolved in acetonitrile (500 μL). The mixture was shaken for 4 hours at 25° C. followed by filtration and washing of the resin with DMF (3×1 mL).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
C([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.N1CCCCC1.[CH:30]([C:32]1[CH:40]=[CH:39][C:35]([C:36]([OH:38])=O)=[CH:34][CH:33]=1)=[O:31].C1C=CC2N(O)N=NC=2C=1.C(N=C=NC(C)C)(C)C>CN(C=O)C.C(#N)C>[CH:30]([C:32]1[CH:33]=[CH:34][C:35]([C:36]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[O:38])=[CH:39][CH:40]=1)=[O:31]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
31 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
25.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 30 min of shaking
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 mL DMF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 1-hydroxybenzotriazole (50 mg/mL) and DMF (2×1 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the resin
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was shaken for 4 hours at 25° C.
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing of the resin with DMF (3×1 mL)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)NCCC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
